molecular formula C19H21N5O4 B10953363 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10953363
M. Wt: 383.4 g/mol
InChI Key: GMYUSLKWBPVVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-ETHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, an isoxazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-ETHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions . The isoxazole ring is often formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . The final step involves coupling the pyrazole and isoxazole intermediates with the carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Aminopyrazole: Formed from the reduction of the nitro group.

    Halogenated Derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-P

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H21N5O4/c1-5-14-8-6-7-9-16(14)20-19(25)17-15(13(4)28-22-17)10-23-12(3)18(24(26)27)11(2)21-23/h6-9H,5,10H2,1-4H3,(H,20,25)

InChI Key

GMYUSLKWBPVVNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.